8-Methoxy-2-phenylthiochromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-2-phenylthiochromen-4-one is a chemical compound belonging to the thiochromenone family. This compound is characterized by the presence of a methoxy group at the 8th position and a phenyl group at the 2nd position on the thiochromenone core. Thiochromenones are known for their diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-2-phenylthiochromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and thiophenol.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2-hydroxyacetophenone and thiophenol in the presence of a base like sodium hydroxide.
Cyclization: The intermediate undergoes cyclization to form the thiochromenone core structure. This step often requires the use of a catalyst such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
8-Methoxy-2-phenylthiochromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiochromenone to its corresponding thiochromanol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiochromanol
Substitution: Various substituted thiochromenones
Wissenschaftliche Forschungsanwendungen
8-Methoxy-2-phenylthiochromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-Methoxy-2-phenylthiochromen-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes such as acetylcholinesterase, inhibiting its activity and potentially providing therapeutic benefits in neurodegenerative diseases.
Pathways Involved: It may modulate oxidative stress pathways by scavenging reactive oxygen species, thereby reducing cellular damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylthiochromen-4-one: Lacks the methoxy group at the 8th position.
8-Hydroxy-2-phenylthiochromen-4-one: Contains a hydroxyl group instead of a methoxy group at the 8th position.
2-Phenyl-4H-chromen-4-one: Lacks the sulfur atom in the thiochromenone core.
Uniqueness
8-Methoxy-2-phenylthiochromen-4-one is unique due to the presence of both the methoxy and phenyl groups, which contribute to its distinct chemical and biological properties. The methoxy group enhances its solubility and potential interactions with biological targets, while the phenyl group provides additional stability and reactivity.
Eigenschaften
CAS-Nummer |
70354-12-0 |
---|---|
Molekularformel |
C16H12O2S |
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
8-methoxy-2-phenylthiochromen-4-one |
InChI |
InChI=1S/C16H12O2S/c1-18-14-9-5-8-12-13(17)10-15(19-16(12)14)11-6-3-2-4-7-11/h2-10H,1H3 |
InChI-Schlüssel |
SISLZJZWQLUIKD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1SC(=CC2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.